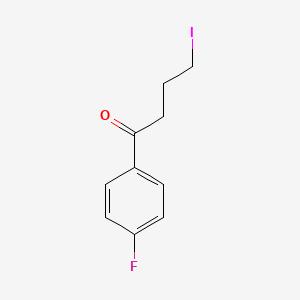

4'-Fluoro-4-iodobutyrophenone

Descripción

Contextualizing Halogenated Butyrophenones in Advanced Organic Synthesis

Halogenated butyrophenones are a class of organic compounds that have found significant use in various fields, particularly in medicinal chemistry. The butyrophenone backbone itself is a core structure in a number of pharmacologically active molecules. The introduction of halogen atoms, such as fluorine, chlorine, bromine, and iodine, onto the butyrophenone scaffold can dramatically alter the compound's physical, chemical, and biological properties.

The synthesis of γ-halogenated ketones, including halogenated butyrophenones, can be achieved through methods like the oxidative coupling of cyclobutanols with inorganic halides. researchgate.net The presence of a halogen provides a reactive handle for further chemical modifications, such as cross-coupling reactions, which are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. For instance, γ-substituted butyrophenones are often synthesized via transition-metal-mediated ring-opening of cyclobutanols. researchgate.net

Conformationally constrained butyrophenones are another area of interest, where the flexibility of the butyrophenone side chain is restricted. This approach is often used in drug design to study the bioactive conformation of a molecule. Novel conformationally restricted butyrophenones have been synthesized and evaluated for their potential as atypical antipsychotic agents. nih.gov

Historical Trajectories of Fluoro- and Iodo-Substituted Organic Molecules in Chemical Science

The fields of organofluorine and organoiodine chemistry have rich histories, with discoveries that have profoundly impacted chemical science.

The study of organofluorine chemistry began even before the isolation of elemental fluorine. jst.go.jpnih.gov The first synthesis of an organofluorine compound is attributed to Alexander Borodin in 1862, who achieved a nucleophilic substitution of a halogen with fluoride. nih.gov A significant milestone was the development of the Schiemann reaction in 1927, which provided a method for preparing aromatic fluorine compounds. nih.gov The industrial production of organofluorine compounds began in the late 1920s and early 1930s with the discovery of non-flammable refrigerants. ugr.es The unique properties of the fluorine atom, such as its high electronegativity and the strength of the carbon-fluorine bond, have made fluorinated compounds invaluable in pharmaceuticals, agrochemicals, and materials science. beilstein-journals.orgwikipedia.orgnih.gov

The history of organoiodine chemistry dates back to the early 19th century with the isolation of iodine by Bernard Courtois. wiley-vch.de The first polyvalent organoiodine compound, (dichloroiodo)benzene, was prepared in 1886. wiley-vch.de The iodoform reaction, discovered in the 19th century, became an important method for the synthesis of iodoform and for identifying methyl ketones. numberanalytics.com Vinyl iodides are recognized as versatile building blocks in organic synthesis, particularly in transition-metal-catalyzed cross-coupling reactions. wikipedia.org The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodo-substituted compounds highly reactive and useful in a variety of chemical transformations. wikipedia.orgfiveable.me

Delimitation of Research Scope and Objectives for 4'-Fluoro-4-iodobutyrophenone Investigations

The investigation into this compound is primarily focused on its synthesis and its potential as an intermediate in organic synthesis. Due to the presence of both a fluorine atom on the phenyl ring and an iodine atom on the alkyl chain, this compound presents multiple opportunities for synthetic transformations.

The research objectives for this compound include the development of efficient synthetic routes and the exploration of its reactivity in various chemical reactions. The fluorinated phenyl group can influence the reactivity of the ketone, while the iodo group at the 4-position provides a site for nucleophilic substitution or cross-coupling reactions. Understanding the interplay of these two halogen substituents is crucial for harnessing the full synthetic potential of this compound.

The following table summarizes the key properties of this compound:

| Property | Value |

| IUPAC Name | 1-(4-fluorophenyl)-4-iodobutan-1-one alfa-chemistry.com |

| Molecular Formula | C₁₀H₁₀FIO alfa-chemistry.comnih.gov |

| Molecular Weight | 292.09 g/mol nih.govncats.io |

| Boiling Point | 326.5ºC at 760mmHg alfa-chemistry.com |

| Density | 1.65 g/cm³ alfa-chemistry.com |

| InChI Key | ZCNZJYVQOBYVNB-UHFFFAOYSA-N alfa-chemistry.comnih.gov |

Propiedades

IUPAC Name |

1-(4-fluorophenyl)-4-iodobutan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FIO/c11-9-5-3-8(4-6-9)10(13)2-1-7-12/h3-6H,1-2,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCNZJYVQOBYVNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCI)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10193836 | |

| Record name | 4'-Fluoro-4-iodobutyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40862-32-6 | |

| Record name | 1-(4-Fluorophenyl)-4-iodo-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40862-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Fluoro-4-iodobutyrophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040862326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Fluoro-4-iodobutyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-fluoro-4-iodobutyrophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4'-fluoro-4-iodobutyrophenone

Established Synthetic Pathways for 4'-Fluoro-4-iodobutyrophenone

The synthesis of this compound is not extensively detailed in publicly available literature. However, logical synthetic routes can be inferred from the well-documented synthesis of structurally similar compounds, such as 4'-Fluoro-4-chlorobutyrophenone.

Classical Reaction Schemes and Precursor Utilization

A primary and classical method for synthesizing butyrophenones and their derivatives is the Friedel-Crafts acylation . evitachem.comchemchart.com This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to aromatic rings. beilstein-journals.org

For the analogous compound, 4'-Fluoro-4-chlorobutyrophenone, the synthesis typically involves the Friedel-Crafts acylation of fluorobenzene with 4-chlorobutyryl chloride. evitachem.comchemchart.com The reaction is catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃), in a suitable solvent like dichloromethane. dissertationtopic.net

Following this established precedent, the synthesis of this compound would logically proceed via the Friedel-Crafts acylation of fluorobenzene with 4-iodobutyryl chloride , using a Lewis acid catalyst. The unavailability of 4-iodobutyryl chloride as a standard commercial reagent presents a challenge, suggesting it would need to be synthesized in a preliminary step, likely from γ-butyrolactone.

An alternative, though less direct, classical approach would be a Finkelstein reaction on a more readily available precursor like 4'-Fluoro-4-chlorobutyrophenone. This nucleophilic substitution reaction would involve treating 4'-Fluoro-4-chlorobutyrophenone with an iodide salt, such as sodium iodide, in a solvent like acetone to replace the chlorine atom with iodine.

Examination of Yields and Selectivity in Primary Syntheses

Direct yield and selectivity data for the synthesis of this compound are scarce. However, data from the synthesis of 4'-Fluoro-4-chlorobutyrophenone provides a valuable benchmark. In the synthesis of 4'-Fluoro-4-chlorobutyrophenone via Friedel-Crafts acylation of fluorobenzene with 4-chlorobutyryl chloride, a yield of 86.9% has been reported under optimized conditions. dissertationtopic.net These conditions include a reactant molar ratio of 1:1.05 (fluorobenzene to 4-chlorobutyryl chloride) and reaction at room temperature for 4 hours in dichloromethane with aluminum chloride as the catalyst. dissertationtopic.net

The Friedel-Crafts acylation is known for its high regioselectivity, particularly when a deactivating, ortho-para directing group like fluorine is present on the aromatic ring. The acylation occurs predominantly at the para position due to the steric hindrance at the ortho positions, leading to a high yield of the desired 4'-fluoro isomer.

| Precursors | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| Fluorobenzene, 4-Chlorobutyryl chloride | AlCl₃ | Dichloromethane | 4 h | Room Temp. | 86.9 | dissertationtopic.net |

Advanced and Sustainable Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign methods. These include the use of advanced catalytic systems and the application of green chemistry principles.

Application of Catalytic Systems for Butyrophenone Functionalization

Palladium-catalyzed cross-coupling reactions have become a powerful tool for the formation of carbon-carbon bonds. While not a direct synthesis of the butyrophenone backbone, these methods are highly relevant for the functionalization of pre-existing butyrophenone structures or for building the molecule in a convergent fashion. For instance, palladium-catalyzed coupling of aryl bromides with N-tert-butylhydrazones has been reported as a method to form aryl ketones. acs.org This suggests a potential route where a suitably substituted aryl bromide could be coupled with a butyraldehyde-derived hydrazone to form the butyrophenone core.

Palladium catalysts are also instrumental in late-stage functionalization, which could be applied to introduce the iodo group. acs.orgacs.orgnih.gov

Implementation of Green Chemistry Principles

A significant focus of green chemistry is the replacement of hazardous reagents and solvents. In the context of Friedel-Crafts acylation, traditional Lewis acids like AlCl₃ are used in stoichiometric amounts and generate considerable waste.

Ionic liquids have emerged as promising alternative reaction media and catalysts for Friedel-Crafts reactions. beilstein-journals.orgtandfonline.comnih.gov They can enhance reaction rates and selectivity, and their non-volatile nature reduces air pollution. tandfonline.com Chloroindate(III) ionic liquids, for example, have been shown to be recyclable catalytic media for Friedel-Crafts acylation. rsc.org The use of metal triflates, such as copper(II) triflate, in ionic liquids has also been demonstrated to be effective, offering enhanced reaction rates and regioselectivity compared to conventional solvents. liv.ac.uk

| Catalyst/Medium | Advantage | Relevant Reaction | Reference(s) |

| Chloroindate(III) Ionic Liquids | Recyclable, Catalytic | Friedel-Crafts Acylation | rsc.org |

| Metal Triflates in Ionic Liquids | Enhanced rates and regioselectivity | Friedel-Crafts Acylation | liv.ac.uk |

| Tunable Aryl Imidazolium Ionic Liquids | Recyclable, High Atom Economy | Friedel-Crafts Acylation | nih.gov |

Exploration of Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) involves introducing functional groups into a complex molecule at a late step in the synthesis. nih.govrsc.org This strategy is highly valuable for creating molecular diversity and for synthesizing compounds that are difficult to access through traditional linear syntheses.

For the synthesis of this compound, LSF could be envisioned for the introduction of the iodine atom onto a pre-formed 4'-fluorobutyrophenone scaffold. While direct C-H iodination of the butyryl chain at the 4-position is challenging, methods for the iodination of aromatic ketones are known. researchgate.net For instance, the combination of molecular iodine and copper(II) oxide can promote the α-iodination of aromatic ketones. researchgate.net More advanced palladium-catalyzed methods for the non-directed C-H deuteration of arenes, which tolerate ketone functionalities, suggest that similar catalytic systems could be developed for iodination. acs.orgacs.orgnih.gov A sterically controlled iodination of arenes via a C-H/C-I bond metathesis approach has also been described, which could potentially be applied. nih.gov

Another LSF approach could involve the synthesis of an amino-substituted butyrophenone, followed by a Sandmeyer-type reaction to introduce the iodo group. A one-pot diazotization-iodination of aryl amines has been developed for the late-stage iodination of biologically active molecules. rsc.org

Mechanistic Investigations of Reactions Involving 4'-fluoro-4-iodobutyrophenone

Elucidation of Reaction Kinetics and Thermodynamics in Butyrophenone Chemistry

The study of reaction kinetics and thermodynamics provides fundamental insights into the mechanisms of chemical transformations involving butyrophenone structures. Investigations into the molecular association of butyrophenones with iodine in benzene have been conducted to understand the formation of donor-acceptor complexes. asianpubs.org Dielectric constant measurements and density determinations of butyrophenone-iodine systems at different temperatures have allowed for the evaluation of key kinetic and thermodynamic parameters. asianpubs.org

These studies reveal a 1:1 molecular association, which can be interpreted through the lens of charge-transfer complex formation. asianpubs.org The thermodynamic parameters, such as the enthalpy of formation (ΔH°), free energy change (ΔF°), and entropy change (ΔS°), have been calculated for these interactions. For instance, the enthalpy of formation for certain butyrophenone-iodine complexes is on the order of 18.9 kcal/mol. asianpubs.org The values suggest that the stability of the formed complex is temperature-dependent, with greater stability observed at lower temperatures. asianpubs.org

The kinetics of photochemical reactions of butyrophenones, such as the Norrish Type II reaction, have also been examined. lookchem.com The quantum yield of these reactions can be influenced by temperature, with an apparent activation energy of approximately 2 kcal/mol reported for butyrophenone in benzene, suggesting the energy required to achieve the six-membered transition state for γ-hydrogen abstraction. lookchem.com The solvent polarity also plays a critical role; an enhancement of the quantum yield for the Norrish Type II reaction of butyrophenone is observed in polar solvents compared to nonpolar ones. lookchem.com This is attributed to the potential for different lowest triplet excited states—³(n,π) in nonpolar solvents versus ³(π,π) in polar solvents—which can inhibit n,π* reactions. lookchem.com

Table 1: Thermodynamic Parameters for Butyrophenone-Iodine Complex Formation in Benzene asianpubs.org Note: This table presents generalized findings from studies on butyrophenone-iodine systems. Specific values for 4'-Fluoro-4-iodobutyrophenone are not available and would require dedicated experimental investigation.

| Parameter | Value | Significance |

| Enthalpy of Formation (ΔH°) | ~18.9 kcal/mol | Indicates the energy released upon complex formation. |

| Complex Stability | Increases at lower temperatures | The negative entropy change suggests a more ordered system upon complexation. |

| Association Constant (K) | Relatively constant at 30°C and 40°C | Suggests the equilibrium position of the complex formation. |

Influence of Fluorine and Iodine Substituents on Reaction Pathways

The presence of fluorine and iodine substituents on the butyrophenone framework significantly influences its reactivity and the pathways of its chemical reactions. Halogenation in organic compounds introduces properties that depend on the specific halogen. mt.com The order of reactivity for halogens is F > Cl > Br > I. mt.com

The fluorine atom at the 4'-position of the phenyl ring is a key feature. Fluorine is the most electronegative element, and its presence on an aromatic ring has strong electronic effects. It acts as a strong electron-withdrawing group via the inductive effect, which can decrease the electron density of the aromatic ring and influence its susceptibility to electrophilic attack. mt.com However, it can also act as a weak π-donating group through resonance. In reactions involving the carbonyl group, the electron-withdrawing nature of the fluorinated ring can enhance the electrophilicity of the carbonyl carbon. The introduction of fluorine can dramatically alter reaction outcomes, and principles from non-fluorinated alkylation chemistry may not be directly applicable. rsc.org For instance, in nucleophilic aromatic substitution reactions, a fluorine substituent can be a good leaving group, a reactivity pattern exploited in certain synthetic contexts. rsc.org

The iodine atom at the 4-position of the butyryl chain introduces a different set of chemical properties. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making iodine an excellent leaving group in nucleophilic substitution reactions. mt.com This facilitates the synthesis of various derivatives where the iodine is replaced by other functional groups. Conversely, iodine is more difficult to add to a molecule compared to other halogens. mt.com The polarization of the C-I bond is also distinct from that of C-F bonds; in some perfluoroalkyl iodides, the polarization can be reversed, making the iodine atom susceptible to nucleophilic attack. rsc.org Hypervalent iodine reagents are also widely used in organic synthesis, highlighting the unique chemical reactivity associated with iodine. arkat-usa.org

In the context of this compound, the interplay of these two halogens governs its reaction pathways. The fluorinated phenyl ring influences the reactivity of the carbonyl group, while the iodo-substituent on the alkyl chain provides a reactive site for nucleophilic displacement, making the compound a versatile intermediate in the synthesis of more complex molecules. dtic.milacs.org

Characterization of Catalytic Cycles and Reaction Intermediates

The butyrophenone scaffold can participate in various metal-catalyzed reactions, and understanding the catalytic cycles and reaction intermediates is crucial for optimizing these transformations. For example, butyrophenone derivatives can be involved in rhodium-catalyzed C-H activation/amidation reactions and cobalt-catalyzed dehydrogenative coupling reactions. mdpi.comrsc.org

In a generalized catalytic cycle for the synthesis of quinazolines involving a butyrophenone derivative, a transition metal catalyst, such as Co(III), initiates the cycle. rsc.org The process may involve an acceptorless dehydrogenative (AD) coupling mechanism where the catalyst facilitates the removal of hydrogen. rsc.org Key steps in such cycles often include the formation of a metal-hydride species as a key intermediate, which has been identified through control experiments and HRMS studies in related systems. rsc.org The catalyst is regenerated at the end of the cycle, allowing it to participate in further transformations.

Reaction intermediates in non-catalytic reactions of butyrophenones have also been extensively studied, particularly in photochemistry. The Norrish Type II reaction is a characteristic photoreaction for butyrophenones, proceeding through a 1,4-biradical intermediate. acs.orgsciepub.com Upon absorption of UV light, the ketone is excited to a triplet state, which then undergoes intramolecular hydrogen abstraction from the γ-carbon, forming a 1,4-biradical. lookchem.comacs.org This biradical intermediate can then follow two main pathways: cyclization to form a cyclobutanol (the Yang cyclization) or fragmentation (cleavage) to yield an alkene and an enol, which tautomerizes to a smaller ketone (acetophenone in the case of butyrophenone). lookchem.comsciepub.com The properties and fate of this biradical intermediate are central to the outcome of the photoreaction. acs.org Studies on substituted butyrophenones have provided detailed insights into the nature of these biradical intermediates. acs.org

Derivatization Strategies and Advanced Synthetic Transformations of 4'-fluoro-4-iodobutyrophenone

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) Facilitated by the Iodine Moiety

The carbon-iodine bond is the most reactive of the aryl halides in palladium-catalyzed cross-coupling reactions, making 4'-Fluoro-4-iodobutyrophenone an excellent substrate for these transformations. wikipedia.orgwikipedia.org These reactions are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. wikipedia.orgsigmaaldrich.com

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron species (typically a boronic acid or ester) to form a new carbon-carbon bond. libretexts.org It is widely used for synthesizing biaryl compounds. mdpi.comnih.gov The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the product. libretexts.org The reaction is valued for its mild conditions and tolerance of a wide variety of functional groups. mdpi.com

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne. wikipedia.orglibretexts.org It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.org The reactivity of the halide is a key factor, with aryl iodides reacting readily, often at room temperature. wikipedia.orgrsc.org Copper-free and amine-free protocols have also been developed to avoid the formation of undesired side products and simplify purification. rsc.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This is a powerful method for forming carbon-nitrogen bonds by coupling the aryl iodide with an amine in the presence of a palladium catalyst and a strong, non-nucleophilic base. numberanalytics.comresearchgate.net The reaction mechanism involves oxidative addition of the aryl iodide to the Pd(0) complex, association of the amine, deprotonation to form an amido complex, and finally, reductive elimination to give the arylamine product. numberanalytics.com A variety of specialized phosphine ligands, such as XPhos, are often used to facilitate the catalytic cycle. tcichemicals.comtcichemicals.com

| Reaction | Coupling Partner | Bond Formed | Typical Catalyst/Ligand System | Base |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | C(sp²)–C(sp²) / C(sp²)–C(sp²) | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂/SPhos mdpi.com | Na₂CO₃, K₂CO₃, Cs₂CO₃ mdpi.com |

| Sonogashira | Terminal Alkyne | C(sp²)–C(sp) | PdCl₂(PPh₃)₂ / CuI wikipedia.orgbeilstein-journals.org | Et₃N, Piperidine, K₂CO₃ wikipedia.orgrsc.org |

| Buchwald-Hartwig | Primary/Secondary Amine | C(sp²)–N | Pd₂(dba)₃ / XPhos, BrettPhos sigmaaldrich.comtcichemicals.com | NaOtBu, K₃PO₄, Cs₂CO₃ |

Regioselective and Stereoselective Functionalization Techniques

Beyond derivatization at the pre-existing functional groups, advanced strategies can control the specific spatial arrangement of new atoms and groups.

Regioselective Functionalization: Regioselectivity refers to the control of reaction site, which is particularly relevant when multiple similar positions are available for reaction. In the context of the fluorinated aromatic ring of this compound, further electrophilic aromatic substitution would be directed by the existing fluoro and acyl groups. However, a more powerful approach involves transition-metal-mediated C-H activation, where a directing group guides a catalyst to a specific C-H bond. The presence of the fluorine atom can significantly influence the regioselectivity of such transformations. whiterose.ac.uk For instance, in nucleophilic aromatic substitution (SNAr) on polyfluorinated systems, substitution often occurs at a specific fluorine atom based on electronic and steric factors. acs.orgnih.gov Similarly, in the synthesis of fluorinated heterocycles, reactions can proceed with high regioselectivity, as demonstrated in the formation of 4-fluoro-1,5-disubstituted-1,2,3-triazoles. rsc.org

Stereoselective Functionalization: Stereoselectivity involves controlling the three-dimensional orientation of the product. For butyrophenone derivatives, a notable example of a stereoselective reaction is the Norrish-Yang photocyclization. benthamdirect.comingentaconnect.com In this intramolecular reaction, the excited carbonyl group abstracts a hydrogen atom from the γ-carbon of the butyryl chain, forming a 1,4-biradical intermediate. acs.orgnih.gov This intermediate can then cyclize to form a cyclobutanol. The stereochemistry of the resulting cyclobutanol can be highly controlled. Studies on α-amido and α-heteroatom-substituted butyrophenones have shown that these photocyclization reactions can proceed with excellent diastereoselectivity. benthamdirect.comacs.org The outcome is rationalized by a three-step mechanism involving diastereoselective hydrogen abstraction, conformational equilibration of the biradical intermediate (often influenced by hydrogen bonding), and diastereoselective ring closure. nih.gov This provides a synthetic route to highly functionalized, stereochemically defined cyclobutane derivatives from butyrophenone precursors. benthamdirect.comingentaconnect.com

| Technique | Description | Example Application | Stereochemical/Regiochemical Outcome |

| Regioselective C-H Activation | Transition-metal catalyzed functionalization of a specific C-H bond, often guided by a directing group. | Ortho-metalation of a substituted benzene ring. | Functionalization at a specific position (e.g., ortho to a substituent). whiterose.ac.uk |

| Norrish-Yang Photocyclization | Intramolecular γ-hydrogen abstraction by an excited ketone, followed by cyclization of the resulting 1,4-biradical. | Photolysis of α-substituted butyrophenones. | Formation of trisubstituted cyclobutanols with high diastereoselectivity. benthamdirect.comacs.org |

Applications of 4'-fluoro-4-iodobutyrophenone As a Precursor in Specialized Chemical Synthesis

Precursor Role in Radiopharmaceutical Synthesis for Positron Emission Tomography (PET)

Positron Emission Tomography (PET) is a non-invasive molecular imaging technique that relies on the administration of compounds labeled with positron-emitting radionuclides to visualize and quantify physiological processes in the body. meduniwien.ac.at The development of novel PET tracers is crucial for advancing diagnostics and research in oncology, neurology, and cardiology. nih.govradiologykey.com 4'-Fluoro-4-iodobutyrophenone serves as a precursor for the synthesis of such tracers, particularly those requiring a butyrophenone core structure, which is common in neuroreceptor ligands. The primary role of this compound is to facilitate the introduction of the positron-emitting isotope fluorine-18 ([¹⁸F]), which has a convenient half-life of approximately 109.8 minutes. snmmi.org

Strategies for Radiofluorination (e.g., ¹⁸F incorporation via nucleophilic aromatic substitution on activated iodoarenes, or through iodonium ylides)

The introduction of fluorine-18 into aromatic rings is a cornerstone of PET radiochemistry. nih.gov Classical nucleophilic aromatic substitution (SₙAr) reactions are typically limited to aromatic rings that are "activated" by strong electron-withdrawing groups. nih.gov The butyrophenone structure itself provides some activation, but more advanced methods have been developed to efficiently incorporate [¹⁸F]fluoride, especially into non-activated or complex molecules. nih.gov

Two key strategies relevant to precursors like this compound are:

Nucleophilic Aromatic Substitution on Activated Iodoarenes: In this approach, the iodine atom on the aromatic ring serves as a leaving group, which is displaced by the incoming [¹⁸F]fluoride ion. While iodine is not a traditional leaving group for SₙAr, its replacement can be facilitated through the use of diaryliodonium salt precursors. Diaryliodonium salts enable the introduction of [¹⁸F]fluoride into aromatic rings without requiring strong activation from other functional groups. nih.govresearchgate.net The reaction proceeds via an SₙAr mechanism, where the nucleophilic attack occurs preferentially at the more electron-deficient aromatic ring of the iodonium salt. nih.gov This method has been refined to allow for the radiofluorination of electron-rich arenes by using ancillary groups like 2-thienyl to direct the substitution. researchgate.net

Radiofluorination via Iodonium Ylides: A more recent and highly efficient method involves the use of hypervalent iodonium(III) ylides. nih.govnih.gov These precursors enable a one-step, regioselective, and often metal-free labeling of non-activated aromatic rings with [¹⁸F]fluoride. nih.govnih.gov Spirocyclic iodonium ylides, in particular, have been shown to be efficient precursors for the radiofluorination of challenging arenes, including electron-rich and sterically hindered systems. snmjournals.org This method has been successfully used to synthesize radiopharmaceuticals for human use, achieving high radiochemical yields and specific activities under mild reaction conditions. nih.govnih.govsnmjournals.org This strategy has been applied to prepare a variety of PET tracers, demonstrating its broad applicability. snmjournals.org

Table 1: Comparison of Radiofluorination Strategies

| Strategy | Precursor Type | Key Features | Common Conditions |

|---|---|---|---|

| SₙAr on Diaryliodonium Salts | Diaryliodonium Salt | Enables fluorination of non-activated arenes; regioselectivity can be controlled by ancillary groups. nih.govresearchgate.net | Heating with [¹⁸F]fluoride in an organic solvent. |

| Iodonium Ylide-Mediated Fluorination | Spirocyclic Iodonium(III) Ylide | High efficiency for non-activated and hindered arenes; often metal-free; mild reaction conditions. nih.govsnmjournals.org | Reaction with [¹⁸F]fluoride (e.g., as [¹⁸F]Et₄NF) in DMF at elevated temperatures (e.g., 80-120 °C). nih.govsnmjournals.org |

Development and Evaluation of Novel Radiolabeled Tracers for Molecular Imaging Research

The butyrophenone scaffold is a key component of many antipsychotic drugs and ligands that target dopamine D₂ and serotonin 5-HT₂ₐ receptors, making it a structure of significant interest for neuroimaging. By using this compound as a starting point, researchers can synthesize [¹⁸F]-labeled butyrophenone analogues. These novel radiotracers are then used in preclinical and clinical research to study the distribution and density of these receptors in the brain, which is relevant for understanding conditions like schizophrenia, Parkinson's disease, and other neurological disorders. meduniwien.ac.atsnmmi.org

For instance, the development of tracers based on the dopamine receptor ligand structures, such as those derived from benzamides and benzazepines, has been a focus of PET research. nih.gov Precursors like this compound can be converted into [¹⁸F]-labeled building blocks, which are then coupled to a larger molecule to create the final PET tracer. nih.gov This modular approach allows for the creation of a diverse library of potential imaging agents. nih.gov The evaluation of these novel tracers involves in vitro autoradiography, in vivo PET imaging in animal models, and eventually, human studies to confirm their utility for diagnosing disease or monitoring therapeutic response. snmmi.orgiaea.org An example of a related tracer is [¹⁸F]FIBG ((4-[¹⁸F]fluoro-3-iodobenzyl)guanidine), which has shown promise for imaging and therapy of specific tumors. nih.gov

Utilization as an Intermediate for Advanced Organic Building Blocks

Beyond radiochemistry, this compound is a versatile intermediate for creating advanced organic building blocks. bocsci.com The term "building block" refers to molecules with reactive functional groups that can be used in modular synthesis strategies to construct more complex molecular architectures. bocsci.com The distinct reactivity of the functional groups on this compound—the ketone, the aryl fluoride, and the aryl iodide—allows for selective, stepwise chemical modifications.

The ketone can undergo reactions such as reduction to an alcohol, reductive amination to form amines, or reactions with Grignard reagents to extend the carbon chain.

The iodo-group is a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

The fluoro-group , while generally stable, can participate in nucleophilic aromatic substitution reactions under specific, often harsh, conditions or can influence the electronic properties of the molecule. ossila.com

This multi-functionality enables chemists to use this compound as a scaffold to synthesize a wide range of complex derivatives for applications in medicinal chemistry and materials science. bocsci.com

Potential Contributions to Materials Science Precursor Chemistry (e.g., Polyketone esters, fluorene derivatives, relevant to related fluorinated benzophenones)

The structural elements of this compound are shared with classes of compounds used in materials science, suggesting its potential as a precursor in this field. numberanalytics.com Fluorinated aromatic ketones, such as 4,4'-difluorobenzophenone, are key monomers in the synthesis of high-performance polymers like poly(aryl ether ketone) (PAEK) and PEEK, which are valued for their exceptional thermal stability and chemical resistance. The presence of fluorine atoms can enhance properties like thermal stability and tune electronic characteristics. numberanalytics.com

Polyketone Esters: Polyketones are polymers containing carbonyl groups in their backbone. google.com These can be chemically modified, for instance, through Baeyer-Villiger oxidation to convert some of the ketone functionalities into ester groups, creating poly(keto-esters). google.comchemrxiv.org A precursor like this compound could potentially be incorporated into co-polymers, where its ketone group could undergo such transformations, and the fluorine atom could impart desirable properties to the final material. researchgate.netpdx.edu

Fluorene Derivatives: Fluorene and its derivatives are important building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other functional materials due to their rigid, planar structure and photophysical properties. ossila.comresearchgate.net The synthesis of functionalized fluorenes and fluorenones often involves multi-step processes starting from simpler aromatic precursors. researchgate.netacs.org Fluorinated fluorenones are particularly useful as starting materials for more complex polycyclic aromatic hydrocarbons. rsc.orgrsc.org Theoretical and experimental studies have shown that fluorination can stabilize the fluorene molecule and modify its electronic and optical properties. cognizancejournal.com Given that benzophenones can be precursors to fluorenones, this compound could potentially be used to create novel, highly substituted, and fluorinated fluorene-based materials for advanced applications.

Analytical Methodologies for Characterization and Quantification in Research Studies

Application of Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of 4'-Fluoro-4-iodobutyrophenone. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer detailed insights into its atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for elucidating the carbon-hydrogen framework of this compound. In ¹H NMR, the chemical shifts and coupling patterns of the protons provide information about their chemical environment. For instance, the aromatic protons on the fluorophenyl group would exhibit characteristic splitting patterns due to both fluorine and adjacent proton couplings. chemicalbook.comchemicalbook.com The protons of the butyrophenone chain would also show distinct signals corresponding to their positions relative to the carbonyl group and the iodine atom. chemicalbook.com ¹³C NMR provides information on the different carbon environments within the molecule. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other characteristic peaks would include those for the C-F bond and the aromatic C-H bonds. spectra-analysis.comchemicalbook.com

Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. uni-marburg.de For this compound (C₁₀H₁₀FIO), the molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 292.09 g/mol . ncats.ioalfa-chemistry.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental formula. lcms.cz Fragmentation patterns observed in the mass spectrum can also offer structural information. spectroscopyonline.com

| Spectroscopic Data for this compound | |

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (fluorophenyl group) with coupling to fluorine, aliphatic protons (butyrophenone chain) with distinct chemical shifts. |

| ¹³C NMR | Distinct signals for carbonyl carbon, aromatic carbons (some split by fluorine coupling), and aliphatic carbons. |

| IR Spectroscopy | Strong C=O stretch (~1680-1700 cm⁻¹), C-F stretch, aromatic C-H stretches. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z ≈ 292. alfa-chemistry.com |

| This table summarizes the expected spectroscopic data for this compound based on its chemical structure. |

Chromatographic Methods for Purity Assessment and Separation in Synthetic Pathways

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis. mdpi.com High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are commonly employed for these purposes. nih.govepa.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying components in a mixture. nih.gov For this compound, a reversed-phase HPLC method would typically be used, with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water. jrespharm.com Detection is often performed using a UV detector at a wavelength where the compound exhibits strong absorbance. jrespharm.com The retention time of the compound is a key parameter for its identification, and the peak area can be used for quantification. The purity of a sample can be assessed by the presence of any additional peaks in the chromatogram. researchgate.net

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. epa.gov The compound is vaporized and passed through a capillary column, where it is separated from other components based on its boiling point and interactions with the stationary phase. ijmdc.com A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection. ijmdc.com GC-MS provides both retention time data and mass spectral information, offering a high degree of confidence in the identification of the compound. ijmdc.com In some cases, derivatization may be employed to enhance the volatility and detectability of the analyte. jfda-online.com

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used for monitoring reaction progress and for preliminary purity checks. taylorandfrancis.com A small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica gel), and the plate is developed in a suitable mobile phase. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be used for identification. Visualization of the spots is typically achieved under UV light.

| Chromatographic Parameters for this compound Analysis | |

| Technique | Typical Conditions |

| HPLC | Column: Reversed-phase (e.g., C18) jrespharm.comMobile Phase: Acetonitrile/Water gradient Detection: UV |

| GC | Column: Capillary column Detector: FID or MS ijmdc.com |

| TLC | Stationary Phase: Silica gel Visualization: UV light |

| This table outlines typical chromatographic conditions for the analysis of this compound. |

Advanced In Situ Monitoring Techniques for Reaction Progress

Modern synthetic chemistry increasingly relies on in situ monitoring techniques to gain real-time insights into reaction kinetics, mechanisms, and endpoints. For the synthesis of α-haloketones like this compound, techniques such as ReactIR (in situ FTIR spectroscopy) can be invaluable. researchgate.net

Future Directions and Emerging Research Avenues for 4'-fluoro-4-iodobutyrophenone

Exploration of Untapped Synthetic Reactivity and Potential

The chemical structure of 4'-Fluoro-4-iodobutyrophenone, featuring an aromatic fluorine atom, a carbonyl group, and a primary alkyl iodide, offers a rich landscape for synthetic exploration. The distinct reactivity of the carbon-iodine bond makes it a prime target for a variety of transformations.

Future research could focus on leveraging the iodo-group in novel coupling reactions. While its use in forming carbon-heteroatom and carbon-carbon bonds via nucleophilic substitution is established, its potential in transition-metal-catalyzed cross-coupling reactions remains an area ripe for investigation. For instance, Sonogashira-type reactions could be explored to introduce alkyne functionalities, creating precursors for complex heterocyclic systems. ossila.com The development of new catalytic systems tailored for such reactions could unlock pathways to previously inaccessible molecular scaffolds.

Furthermore, the interplay between the carbonyl group and the iodoalkane chain could be exploited in intramolecular cyclization reactions to synthesize novel carbocyclic and heterocyclic frameworks. The fluorinated phenyl ring also presents opportunities for exploring its directing effects in electrophilic aromatic substitution reactions, potentially leading to new polysubstituted aromatic compounds. The development of hypervalent iodine reagents from derivatives of this compound could also open new avenues in oxidation chemistry. ossila.com

Integration with High-Throughput Synthesis and Automated Chemistry Platforms

The increasing demand for large compound libraries for drug discovery and materials science necessitates the integration of versatile building blocks like this compound into high-throughput synthesis (HTS) and automated chemistry platforms. rsc.orgnih.gov These platforms enable the rapid and efficient synthesis of a multitude of derivatives from a common core structure. researchgate.net

This compound is an ideal candidate for such platforms due to its multiple reactive sites. Automated systems can be programmed to perform a series of reactions in parallel, such as nucleophilic substitutions at the iodo-position with a diverse set of amines, thiols, or alcohols, followed by modifications of the carbonyl group, like reductive amination. rsc.org This approach can generate large libraries of compounds for biological screening with minimal manual intervention. researchgate.net

The development of standardized, cartridge-based reagent systems for common reactions could further streamline the automated synthesis of derivatives. nih.gov For instance, pre-packaged cartridges containing various amines for substitution reactions or reagents for subsequent ketone modifications would allow for a "plug-and-play" approach to library synthesis. rsc.orgresearchgate.net The compatibility of this compound with flow chemistry setups also presents an opportunity for scalable and continuous production of its derivatives. dechema.de Research in this area would involve optimizing reaction conditions for automated platforms and developing robust purification methods suitable for high-throughput workflows. scripps.edu

| Automated Synthesis Platform | Potential Application with this compound | Key Advantage |

| Robotic Liquid Handlers | Parallel synthesis of derivatives in microplates by dispensing different nucleophiles. | High throughput, miniaturization of reactions. scripps.edu |

| Flow Chemistry Reactors | Continuous production of key intermediates or final products. | Scalability, precise control over reaction parameters. dechema.de |

| Cartridge-Based Synthesizers | Modular and flexible synthesis using pre-packaged reagent cartridges for various transformations. | Ease of use, reproducibility. nih.gov |

Advanced Theoretical and Computational Chemistry Approaches to Understand Reactivity and Selectivity

Computational chemistry provides powerful tools to predict and understand the reactivity and selectivity of chemical reactions. For this compound, theoretical studies can offer deep insights into its chemical behavior, guiding the design of new synthetic strategies.

Density Functional Theory (DFT) calculations can be employed to model reaction pathways and transition states for various transformations. For instance, computational studies can predict the activation energies for different nucleophilic substitution reactions at the iodo-group, helping to select the optimal reaction conditions. Molecular dynamics simulations can be used to study the conformational flexibility of the butyrophenone chain and its influence on reactivity, particularly in intramolecular reactions. nih.gov

Furthermore, these computational approaches can be used to design new catalysts that are specifically tailored to enhance the reactivity or control the selectivity of reactions involving this compound. By understanding the electronic properties of the molecule, such as the charge distribution and frontier molecular orbitals, researchers can predict its behavior in different chemical environments and design experiments more efficiently. These theoretical insights can accelerate the discovery of novel reactions and applications.

| Computational Method | Application to this compound | Information Gained |

| Density Functional Theory (DFT) | Modeling reaction mechanisms and transition states. | Reaction feasibility, activation energies, and selectivity. |

| Molecular Dynamics (MD) | Simulating conformational changes and solvent effects. nih.gov | Understanding the role of molecular flexibility in reactivity. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Relating molecular structure to chemical reactivity or biological activity. | Predicting the properties of new derivatives. |

Interdisciplinary Research Opportunities in Chemical Biology and Medicinal Chemistry

Beyond its role as a synthetic intermediate, this compound and its derivatives have significant potential as chemical tools in interdisciplinary fields like chemical biology and medicinal chemistry. ku.dk Its structure lends itself to the development of chemical probes to study biological systems. chemicalprobes.org

The reactive iodide can be used to covalently label proteins or other biomolecules, enabling the study of their function and localization within cells. The fluorinated phenyl ring can serve as a reporter group for 19F NMR studies, a powerful technique for probing molecular interactions in a biological context. The butyrophenone scaffold itself is found in many biologically active compounds, and derivatives of this compound could be explored as ligands for various receptors or enzymes. For example, butyrophenone derivatives are known to interact with dopamine and serotonin receptors. nih.govacs.org

In medicinal chemistry, this compound can serve as a starting point for the synthesis of novel therapeutic agents. up.pt Its derivatives could be screened for a wide range of biological activities. The ability to easily generate diverse libraries of compounds through high-throughput synthesis makes it a valuable platform for lead discovery. researchgate.net The focus here is on its utility as a versatile scaffold for generating chemical diversity for screening purposes, rather than on the clinical application of any specific derivative.

| Interdisciplinary Field | Potential Application of this compound Derivatives | Example |

| Chemical Biology | Development of chemical probes for studying biological processes. chemicalprobes.org | Covalent labeling of proteins to identify binding partners. |

| Medicinal Chemistry | Scaffolds for the synthesis of new bioactive molecules. up.pt | Generation of compound libraries for high-throughput screening against various drug targets. nih.gov |

| Biorganic Chemistry | Probes for studying enzyme mechanisms. | Design of mechanism-based inhibitors. |

Q & A

Q. What are the recommended synthetic routes for 4'-Fluoro-4-iodobutyrophenone, and how can reaction efficiency be optimized?

Answer:

- Halogenation Strategies : Begin with fluorination via electrophilic substitution (e.g., using Selectfluor®) at the para position, followed by iodination under Ullmann or Buchwald-Hartwig coupling conditions. Palladium catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency .

- Optimization : Adjust solvent polarity (e.g., DMF or THF) and temperature (80–120°C) to balance reaction speed and byproduct formation. Metal-free methods under mild conditions (e.g., 50°C, 12 hours) can improve yield while reducing metal contamination .

- Validation : Monitor intermediates via TLC and confirm final product purity with HPLC (>98%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer:

- Spectroscopic Techniques :

- Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities and validates bond lengths (C–I: ~2.10 Å; C–F: ~1.35 Å) .

Q. What solvent systems are optimal for recrystallizing this compound?

Answer:

Q. What safety protocols are critical when handling this compound?

Answer:

Q. How does the electron-withdrawing nature of fluorine and iodine substituents influence the compound’s reactivity?

Answer:

- Directing Effects : The fluorine group deactivates the aromatic ring, favoring electrophilic substitution at the para position. Iodine’s polarizability enhances nucleophilic attack on adjacent carbons.

- Hammett Analysis : Fluorine’s σₚ value (~+0.06) and iodine’s (+0.18) predict meta-directing behavior in further substitutions .

Advanced Research Questions

Q. What mechanistic insights explain contradictory yields in halogenation steps during synthesis?

Answer:

- Competitive Pathways : Competing iodination at ortho positions (due to steric hindrance) or over-fluorination can reduce yields. DFT calculations suggest transition-state stabilization via electron-deficient aryl intermediates .

- Mitigation : Introduce protecting groups (e.g., acetyl) or optimize stoichiometry (1:1.2 molar ratio for iodine) .

Q. How can computational modeling predict the stability of this compound under varying pH conditions?

Answer:

Q. What strategies resolve discrepancies in NMR data for novel derivatives of this compound?

Answer:

- Dynamic Effects : Account for rotational barriers in butyrophenone chains, which split signals in ¹H NMR. Variable-temperature NMR (VT-NMR) between 25°C and 60°C clarifies conformational exchange .

- Cross-Validation : Compare with crystallographic data (e.g., C–C bond lengths) to reconcile spectral assignments .

Q. How does the compound’s logP value impact its utility in medicinal chemistry research?

Answer:

Q. What catalytic systems enhance the compound’s applicability in cross-coupling reactions for drug discovery?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.